molecular formula C25H30O5 B1243557 xanthoangelol J

xanthoangelol J

Cat. No. B1243557
M. Wt: 410.5 g/mol
InChI Key: BQRLJINJRBLFJV-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

xanthoangelol J is a natural product found in Angelica keiskei with data available.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

Xanthoangelol J, a constituent of Angelica keiskei, exhibits significant activity in inducing apoptosis in various cancer cells. Studies have shown its effectiveness in triggering apoptotic cell death in neuroblastoma and leukemia cells through the activation of caspase-3, a crucial enzyme in the apoptosis pathway. This mechanism does not involve Bax/Bcl-2 signal transduction, indicating a unique pathway of action (Tabata et al., 2005).

Antibacterial Effects

Xanthoangelol J has been demonstrated to possess antibacterial properties, particularly effective against Gram-positive bacterial pathogens like methicillin-resistant Staphylococcus aureus (MRSA). It disrupts bacterial membrane integrity, leading to leakage of intracellular metabolites and a rapid bactericidal effect. Interestingly, its effect on human cells is milder, suggesting potential as an antimicrobial agent against drug-resistant pathogens (Meier et al., 2019).

Modulation of Pyroptotic Death in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cells, Xanthoangelol J modulates caspase-1-dependent pyroptotic death. It induces pyroptosis in HCC cells with high expression of the gasdermin D (GSDMD) pathway, suggesting a therapeutic potential for treating HCC through this novel cell death pathway (Pang et al., 2021).

Total Synthesis and Stereochemistry

The total synthesis and assignment of the absolute stereochemistry of Xanthoangelol J have been achieved, providing insights into its chemical structure and enabling further pharmacological exploration (Kakati & Barua, 2014).

Antitumor and Antimetastatic Activities

Xanthoangelol J is identified as having antitumor and antimetastatic activities. It inhibits DNA synthesis in tumor cells and tumor-induced neovascularization, suggesting its mechanism might involve disrupting the blood supply essential for tumor growth (Kimura & Baba, 2003).

Anti-inflammatory and Anti-obesity Effects

Studies have shown that Xanthoangelol J suppresses obesity-induced inflammatory responses, playing a pivotal role in insulin resistance and type 2 diabetes. These findings indicate its potential in managing obesity-related complications (Li et al., 2016).

Superoxide-Scavenging Activity

Xanthoangelol J, along with other chalcones from Angelica keiskei, has shown potent superoxide-scavenging activity. This antioxidant property is significant in managing oxidative stress-related diseases (Aoki et al., 2008).

properties

Product Name

xanthoangelol J

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-hydroxy-3,7-dimethyloct-6-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H30O5/c1-17(2)5-4-15-25(3,30)16-14-21-23(28)13-11-20(24(21)29)22(27)12-8-18-6-9-19(26)10-7-18/h5-13,26,28-30H,4,14-16H2,1-3H3/b12-8+

InChI Key

BQRLJINJRBLFJV-XYOKQWHBSA-N

Isomeric SMILES

CC(=CCCC(C)(CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)O)C

synonyms

xanthoangelol J

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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